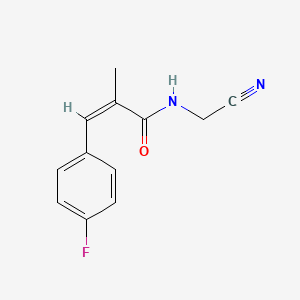![molecular formula C19H21NO5S B2760316 methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate CAS No. 1327185-29-4](/img/structure/B2760316.png)
methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the sulfonyl group, the introduction of the amino group, and the formation of the acrylate group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a sulfonyl group, an amino group, and a methyl acrylate group. The presence of these functional groups would likely confer specific chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amino group might participate in reactions with acids or electrophiles. The sulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amino groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Photochromic Polymers
Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene exhibit trans–cis isomerization under illumination, showing potential for reversible photochromic applications. These materials, formed by copolymerization with butyl 2-methylacrylate and 2-ethylhexyl acrylate, demonstrated changes in refractive index upon illumination, relevant for optical materials (Ortyl, Janik, & Kucharski, 2002).
Polymeric Protecting Groups
The compound has been utilized in the synthesis of novel polymeric amino protecting groups, indicating its significance in the field of polymer chemistry for the protection of amino groups during synthetic processes (Gormanns & Ritter, 1994).
Polymerization Kinetics
Research on the polymerization of acrylates, including the study of methyl methacrylate and its derivatives, provides insights into the polymerization rates and mechanisms, contributing to the development of high-molecular-weight polymers for industrial use (Günaydin, Salman, Tüzün, Avci, & Aviyente, 2005).
Surface Energy Modification
The synthesis of sulfonyl fluorinated macro emulsifiers for low surface energy emulsion polymerization applications demonstrates the role of this compound in creating hydrophobic surface coatings. This research highlights its potential in producing materials with extreme low surface energy and outstanding hydrophobicity, useful for water repellent modifications (Yin et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (Z)-2-(4-ethylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-14-5-11-17(12-6-14)26(22,23)18(19(21)25-3)13-20-15-7-9-16(24-2)10-8-15/h5-13,20H,4H2,1-3H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLVXRBZXBEORS-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azaspiro[3.4]octan-7-ylmethanol;hydrochloride](/img/structure/B2760233.png)

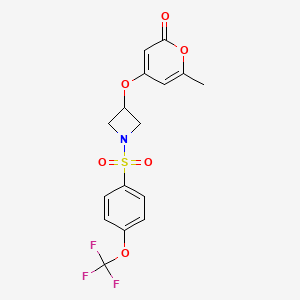
![N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2760237.png)
![2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2760238.png)
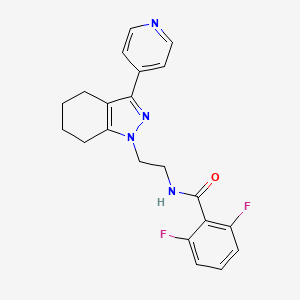
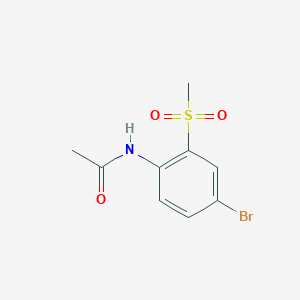

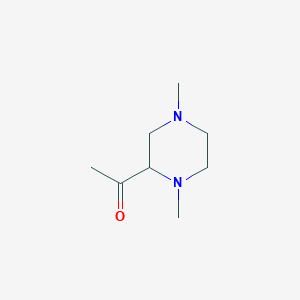
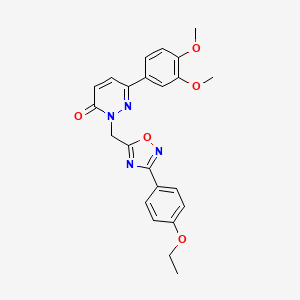
![4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2760249.png)
![6-Chloro-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2760250.png)

